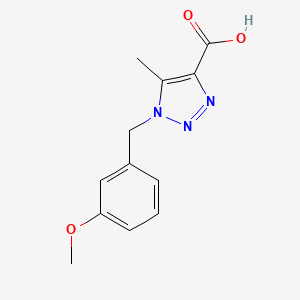

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxybenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Métodos De Preparación

The synthesis of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:

Formation of the azide intermediate: This step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.

Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Análisis De Reacciones Químicas

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance, compounds featuring the triazole structure have shown potential in inhibiting the growth of various cancer cell lines. In particular, the compound 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized and tested for its antiproliferative activity against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects, with some derivatives outperforming traditional chemotherapeutics like cisplatin in terms of efficacy .

Mechanism of Action

The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, studies have shown that these compounds can modulate key signaling pathways associated with cancer progression, such as the GSK3β pathway and others involved in apoptosis regulation .

Neuroprotective Effects

Alzheimer's Disease Research

The compound has also been investigated for its neuroprotective properties. Specifically, a derivative known as 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide has been shown to reduce amyloid beta formation and tau phosphorylation in cellular models associated with Alzheimer's disease. This suggests that triazole derivatives may serve as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases by targeting multiple pathways simultaneously .

Agricultural Applications

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. Research indicates that 1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may be effective against various fungal pathogens affecting crops. The mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is critical for maintaining cell integrity .

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of this compound often involves click chemistry methods that facilitate the formation of the triazole ring through 1,3-dipolar cycloaddition reactions. This approach allows for the efficient construction of diverse libraries of triazole derivatives that can be screened for biological activity .

Data Table: Summary of Applications

Case Studies and Research Insights

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Antitumor Activity Study: A study involving a series of synthesized triazoles showed that specific modifications led to enhanced activity against HeLa and A549 cancer cell lines. The compounds were tested using MTT assays to evaluate their cytotoxicity and mechanisms were explored through biochemical assays .

- Neuroprotective Mechanism Investigation: Research on 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole revealed its multi-target potential in reducing neurodegeneration markers in cellular models mimicking Alzheimer's pathology .

Mecanismo De Acción

The mechanism of action of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH), by binding to the active site and preventing substrate access. This inhibition can modulate the levels of endogenous compounds, leading to various biological effects, such as analgesic or anti-inflammatory responses.

Comparación Con Compuestos Similares

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the methoxy group, leading to variations in chemical reactivity and biological activity.

1-(3-Methoxybenzyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid: Different position of the carboxylic acid group, affecting its interaction with molecular targets.

1-(3-Methoxybenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Substitution of the methyl group with an ethyl group, resulting in changes in physical and chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological behavior.

Actividad Biológica

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C11H12N4O3 and a molecular weight of approximately 232.24 g/mol. The triazole ring is known for its stability and ability to participate in various biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in various preclinical models. A study highlighted that it could reduce amyloid beta (Aβ) formation and modulate key enzymes involved in Alzheimer's disease pathology, such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) . Additionally, it demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway .

Antimicrobial Activity

The compound has displayed antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness comparable to established antibiotics. The presence of the triazole moiety is believed to enhance this activity through interference with microbial cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

- Metal Chelation : It has the ability to chelate biometals like Cu²⁺, which may contribute to its neuroprotective effects by reducing metal-induced toxicity .

- Blocking Signaling Pathways : By inhibiting key signaling pathways such as NF-κB, the compound can reduce inflammation and cellular damage .

Study on Neuroprotection

In a study involving scopolamine-induced Alzheimer’s models in mice, administration of the compound led to significant improvements in cognitive functions as measured by memory tests. The results indicated a potential for this compound in developing therapeutic strategies for neurodegenerative diseases .

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The findings revealed that certain derivatives exhibited enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZNYHBOIHKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.